molecular formula C21H19F4N5O2 B609457 NB-360 free base CAS No. 1262857-73-7

NB-360 free base

Cat. No.: B609457
CAS No.: 1262857-73-7
M. Wt: 449.4 g/mol
InChI Key: BQFHTVUWPJXLOW-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NB-360 is a potent and brain penetrable BACE-1 inhibitor. NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice. NB-360 can completely block the progression of Aβ deposition in the brains of APP transgenic mice, a model for amyloid pathology. NB-360 stopped accumulation of activated inflammatory cells in the brains of APP transgenic mice. Upon chronic treatment of APP transgenic mice, patches of grey hairs appeared.

Biological Activity

NB-360 is a novel BACE-1 inhibitor that has garnered attention for its potential therapeutic applications in Alzheimer's disease (AD) due to its ability to reduce amyloid-β (Aβ) levels and neuroinflammation. This article provides a comprehensive overview of the biological activity of NB-360 free base, including its pharmacological properties, mechanism of action, and relevant case studies.

Pharmacological Properties

NB-360 exhibits potent inhibition of BACE-1 and BACE-2 enzymes, which are critical in the production of Aβ peptides. The compound has demonstrated the following characteristics:

  • Potency : The IC50 values for NB-360 against human and mouse BACE-1 are approximately 5 nM, while BACE-2 shows an IC50 of 6 nM, indicating high potency against these targets .
  • Selectivity : It does not inhibit pepsin or cathepsins D and E, with IC50 values exceeding 250 μM, suggesting a favorable selectivity profile .
  • Brain Penetration : NB-360 has shown excellent brain penetration capabilities, which is critical for its effectiveness in treating central nervous system disorders .

The mechanism by which NB-360 exerts its effects primarily involves the inhibition of Aβ production. This is achieved through:

  • Inhibition of Aβ Release : NB-360 significantly inhibits the release of both Aβ40 and Aβ42 from human APP-overexpressing CHO cells, with IC50 values around 3 nM for Aβ42 and 4 nM for sAPPβ .
  • Reduction of Neuroinflammation : Studies have indicated that treatment with NB-360 leads to a reduction in markers of neuroinflammation alongside decreased Aβ levels, suggesting that it may have downstream effects on AD progression .

Case Studies and Research Findings

Several studies have highlighted the efficacy of NB-360 in various models:

Study 1: Efficacy in Animal Models

In a study involving APP transgenic mice, oral administration of NB-360 resulted in over 90% reduction in brain Aβ levels. The compound was administered at a dose of 30 μmol/kg, leading to a significant decrease in TX-100 soluble brain Aβ40 levels .

Study 2: Pharmacokinetics

In pharmacokinetic studies conducted on dogs, NB-360 treatment caused an approximate 80% reduction in cerebrospinal fluid (CSF) Aβ40 concentrations within 48 hours post-dose. This rapid response indicates not only the potency but also the bioavailability of the compound when administered orally .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of NB-360:

StudyModelKey Findings
APP transgenic miceOver 90% reduction in brain Aβ levels after treatment with NB-360.
Canine modelApproximately 80% reduction in CSF Aβ40 within 48 hours post-dose.
In vitro assaysIC50 values for BACE-1 and BACE-2 at 5 nM and 6 nM respectively; no significant inhibition of other proteases.

Scientific Research Applications

Pharmacological Properties

NB-360 free base acts as a potent inhibitor of BACE1, leading to significant reductions in soluble amyloid-beta levels in preclinical models. Research indicates that treatment with NB-360 can effectively lower the formation of new amyloid plaques and slow down the deposition of β-amyloid in the brain. This inhibition is crucial in the context of Alzheimer's disease, where amyloid-beta accumulation is a hallmark feature.

Preclinical Studies

Several preclinical studies have investigated the efficacy and safety of this compound:

  • Study on APPPS1 Mice :
    • Objective : Evaluate the impact of NB-360 on amyloid-beta levels.
    • Methodology : Mice were administered NB-360 via food pellets for two weeks.
    • Results : Significant reductions in both Aβ40 and Aβ42 levels were observed in brain and plasma samples post-treatment .
  • Chronic Treatment Study :
    • Objective : Assess long-term effects on plaque deposition.
    • Methodology : Mice aged 4 to 7 months received continuous treatment with NB-360.
    • Results : Chronic treatment led to sustained reductions in plaque formation and improved cognitive function markers .

Clinical Trials

While NB-360 was initially positioned for clinical trials targeting Alzheimer’s disease, recent updates indicate that development has been discontinued for this indication as of October 2023. The reasons for discontinuation include challenges in achieving desired efficacy endpoints during preclinical evaluations .

Summary Table of Key Findings

Study TypeObjectiveMethodologyKey Findings
Preclinical StudyImpact on Aβ LevelsAdministration via food pelletsSignificant reduction in Aβ40 and Aβ42 levels
Chronic TreatmentLong-term effects on plaque depositionContinuous treatment from 4 to 7 monthsSustained reductions in plaque formation
Clinical TrialsEfficacy in Alzheimer’s diseaseVarious clinical settingsDevelopment discontinued due to efficacy challenges

Properties

CAS No.

1262857-73-7

Molecular Formula

C21H19F4N5O2

Molecular Weight

449.4 g/mol

IUPAC Name

N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1

InChI Key

BQFHTVUWPJXLOW-VQTJNVASSA-N

SMILES

CC1=C(C(NC2=CC=C(F)C([C@]3(C)CO[C@@](C)(C(F)(F)F)C(N)=N3)=C2)=O)N=CC(C#N)=C1

Isomeric SMILES

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(CO[C@@](C(=N3)N)(C)C(F)(F)F)C)C#N

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NB-360;  NB 360;  NB360; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NB-360 free base
Reactant of Route 2
NB-360 free base
Reactant of Route 3
Reactant of Route 3
NB-360 free base
Reactant of Route 4
Reactant of Route 4
NB-360 free base
Reactant of Route 5
Reactant of Route 5
NB-360 free base
Reactant of Route 6
NB-360 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.